Cas no 72598-49-3 (1-Naphthacenecarboxylicacid,2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-4-O-(2,6-dideoxy-a-L-lyxo-hexopyranosyl)-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-,methyl ester, (1S,2R,4S)-)

1-Naphthacenecarboxylicacid,2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-4-O-(2,6-dideoxy-a-L-lyxo-hexopyranosyl)-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-,methyl ester, (1S,2R,4S)- structure
72598-49-3 structure
Product Name:1-Naphthacenecarboxylicacid,2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-4-O-(2,6-dideoxy-a-L-lyxo-hexopyranosyl)-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-,methyl ester, (1S,2R,4S)-
CAS-Nr.:72598-49-3
MF:C36H45NO14
MW:715.740812063217
CID:567638
PubChem ID:99990
Update Time:2025-04-19

1-Naphthacenecarboxylicacid,2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-4-O-(2,6-dideoxy-a-L-lyxo-hexopyranosyl)-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-,methyl ester, (1S,2R,4S)- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1-Naphthacenecarboxylicacid,2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-4-O-(2,6-dideoxy-a-L-lyxo-hexopyranosyl)-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-,methyl ester, (1S,2R,4S)-
    • 1-Naphthacenecarboxylicacid,2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-4-O-(2,6-dideoxy-a-L-lyxo-hexopyranosyl)-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-,m
    • collinemycin
    • methyl 4-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate
    • 1-Naphthacenecarboxylic acid, 2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-6,11-dioxo-4-((2,3,6-trideoxy-4-O-(2,6-dideoxy-alpha-L-lyxo-hexopyranosyl)-3-(dimethylamino)-alpha-L-lyxo-hexopyranosyl)oxy)-, methyl ester, (1S-(1alpha,2alpha,4alpha))-
    • Musettamycin
    • 10-epi-Musettamycin
    • NSC304416
    • Antibiotic MA 144S2
    • 1-Naphthacenecarboxylic acid, 2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-6,11-dioxo-4-((2,3,6-trideoxy-4-O-(2,6-dideoxy-.alpha.-L-lyxo-hexopyranosyl)-3-(dimethylamino)-.alpha.-L-lyxo-hexopyranosyl)oxy)-, methyl ester, (1R-(1.alpha.,2.beta.,4.beta.))-
    • 1-Naphthacenecarboxylic acid, 1,2,3,4,6,11-hexahydro-6,11-dioxo-2-ethyl-2,5,7,10-tetrahydroxy-4-((2,3,6-trideoxy-4-O-(2,6-dideoxy-alpha-L-lyxo-hexopyranosyl)-3-(dimethylamino)-alpha-L-lyxo-hexopyranosyl)oxy)-, methyl ester, (1S-(1-alpha,2-alpha,4-alpha))-
    • NSC 304416
    • MA144 S2
    • NSC-304416
    • NSC 219941
    • Methyl 2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-4-([2,3,6-trideoxy-4-O-(2,6-dideoxyhexopyranosyl)-3-(dimethylamino)hexopyranosyl]oxy)-1,2,3,4,6,11-hexahydro-1-naphthacenecarboxylate #
    • 1-Hydroxy-MA144 S1
    • PXKJRTZJMGPOGS-UHFFFAOYSA-N
    • 1-Naphthacenecarboxylic acid, 1,2,3,4,6,11-hexahydro-6,11-dioxo-2-ethyl-2,5,7,10-tetrahydroxy-4-((4-O-(2,6-dideoxy-.alpha.-L-lyxo-hexopyranosyl)-3-(dimethylamino)-2,3,6-trideoxy-.alpha.-L-lyxo-hexopyranosyl)oxy)-, methyl ester
    • 72598-49-3
    • Inchi: 1S/C36H45NO14/c1-7-36(46)13-22(50-23-11-18(37(4)5)34(15(3)49-23)51-24-12-21(40)30(41)14(2)48-24)25-16(29(36)35(45)47-6)10-17-26(32(25)43)33(44)28-20(39)9-8-19(38)27(28)31(17)42/h8-10,14-15,18,21-24,29-30,34,38-41,43,46H,7,11-13H2,1-6H3
    • InChI-Schlüssel: PXKJRTZJMGPOGS-UHFFFAOYSA-N
    • Lächelt: O(C1CC(C(C(C)O1)OC1CC(C(C(C)O1)O)O)N(C)C)C1C2C(=C3C(C4C(=CC=C(C=4C(C3=CC=2C(C(=O)OC)C(CC)(C1)O)=O)O)O)=O)O

Berechnete Eigenschaften

  • Genaue Masse: 715.28405
  • Monoisotopenmasse: 715.284
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 6
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 15
  • Schwere Atomanzahl: 51
  • Anzahl drehbarer Bindungen: 8
  • Komplexität: 1300
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 11
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topologische Polaroberfläche: 222Ų

Experimentelle Eigenschaften

  • Dichte: 1.5
  • Siedepunkt: 843.2°C at 760 mmHg
  • Flammpunkt: 463.8°C
  • Brechungsindex: 1.661
  • PSA: 221.98

1-Naphthacenecarboxylicacid,2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-4-O-(2,6-dideoxy-a-L-lyxo-hexopyranosyl)-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-,methyl ester, (1S,2R,4S)- Verwandte Literatur

Empfohlene Lieferanten
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Inner Mongolia Xinhong Biological Technology Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shanghai Jinhuan Chemical CO., LTD.
烟台朗裕新材料科技有限公司
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Zhangzhou Sinobioway Peptide Co.,Ltd.